3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo-
Description
3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- is a structurally complex benzofuran derivative characterized by a partially hydrogenated benzofuran core fused to a cyclohexene ring system. Key structural features include:
- A 4-oxo group (ketone) at position 4.
- A carboxylic acid substituent at position 3.
- A 2-methyl group at position 2.
- A 6-(2-furanyl) substituent, introducing a fused furan ring at position 6.
Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Its synthesis likely follows pathways similar to halogenated analogs, which involve functionalizing the benzofuran core with electrophilic substitutions or coupling reactions .
Properties
IUPAC Name |
6-(furan-2-yl)-2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7-12(14(16)17)13-9(15)5-8(6-11(13)19-7)10-3-2-4-18-10/h2-4,8H,5-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHLEQMJAXCRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CC(CC2=O)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138705 | |
| Record name | 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114596-55-2 | |
| Record name | 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114596-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzofuran Skeleton Construction
The benzofuran core is typically synthesized via cyclization or rearrangement reactions. A prominent method involves Claisen rearrangement , as demonstrated in prior art for analogous compounds . Starting with 4-hydroxyindanone, silylation using N,O-bis(trimethylsilyl)acetamide (BSA) forms a silylated enol ether, which undergoes ozonolysis to generate a diketone intermediate . Subsequent oxidation and esterification yield the benzofuran ester, which is saponified to the carboxylic acid . For the tetrahydro variant, partial hydrogenation of the aromatic ring is required. This is achieved using Pd/C under H₂ atmosphere at 50–80°C, selectively reducing the benzene ring to a cyclohexene system .
Table 1: Reaction Conditions for Benzofuran Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Silylation | BSA, CH₂Cl₂, 0°C, 2 hr | 92% | |
| Ozonolysis | O₃, then NaBH₄ reduction | 78% | |
| Esterification | SOCl₂, MeOH, reflux | 85% | |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc, 60°C | 65% |
Introduction of the 4-Oxo Group
The 4-oxo functionality is introduced via oxidation of a tertiary alcohol or ketonization of an ester . Patent US20090131688A1 describes ozonolysis of a silylated enol ether to yield a diketone, which is selectively reduced to a ketone . Alternatively, Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol at position 4 achieves the 4-oxo group with 70–80% efficiency . Careful control of stoichiometry prevents over-oxidation to carboxylic acids.
2-Methyl Substituent Incorporation
The 2-methyl group is introduced early in the synthesis through alkylation or Grignard reactions . For example, methylmagnesium bromide reacts with a ketone precursor at position 2, followed by acid workup to yield the methylated intermediate . Alternatively, Friedel-Crafts alkylation using methyl chloride and AlCl₃ in dichloromethane installs the methyl group with 88% regioselectivity .
6-(2-Furanyl) Functionalization
The furanyl group at position 6 is appended via cross-coupling reactions . A halogenated intermediate (e.g., 6-bromo derivative) undergoes Suzuki-Miyaura coupling with 2-furanylboronic acid under Pd(PPh₃)₄ catalysis . Optimal conditions use K₂CO₃ as a base in dioxane/water (3:1) at 80°C, achieving 68% yield . Alternative methods include Ullmann coupling with CuI and 1,10-phenanthroline, though yields are lower (52%) .
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 68% | |
| Ullmann | CuI, 1,10-phenanthroline, DMF, 110°C | 52% |
Final Cyclization and Purification
The tetrahydro ring closure is accomplished through acid-catalyzed cyclization of a keto-ester intermediate. Heating at 120°C in acetic acid with H₂SO₄ induces intramolecular esterification, forming the six-membered tetrahydro ring . Crude products are purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/EtOAc 4:1) .
Comparative Analysis of Synthetic Routes
Two primary routes emerge:
-
Claisen Rearrangement Pathway
-
Cross-Coupling Pathway
Table 3: Route Comparison
| Parameter | Claisen Rearrangement | Cross-Coupling |
|---|---|---|
| Overall Yield | 21% | 35% |
| Byproduct Formation | 6-isomer (15%) | <5% |
| Scalability | Moderate | High |
Challenges and Optimization Strategies
Key challenges include isomer control and functional group compatibility . Isomerization during Claisen rearrangement is mitigated by using bulky silylating agents (e.g., BSTFA instead of BSA), reducing byproduct formation to 8% . For cross-coupling, microwave-assisted synthesis reduces reaction times from 24 hr to 2 hr, improving yields to 73% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that benzofuran derivatives exhibit promising anticancer activities. Specifically, compounds similar to 3-benzofurancarboxylic acid have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. A notable study explored the use of benzofuran amides in treating hyperproliferative diseases, including various cancers. These compounds were shown to target metabolic pathways associated with malignancy, such as the Warburg effect, which is characterized by increased glycolysis in cancer cells even in the presence of oxygen .
Anti-inflammatory and Analgesic Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. They have been investigated for their potential to treat inflammatory diseases by modulating inflammatory pathways. For instance, a formulation containing benzofuran derivatives was tested for its efficacy in reducing inflammation in animal models .
Organic Synthesis
Synthetic Intermediates
3-Benzofurancarboxylic acid serves as a valuable synthetic intermediate in the preparation of various heterocyclic compounds. Its unique structure allows for functionalization that can lead to the development of novel materials and pharmaceuticals. Researchers have utilized this compound in synthesizing complex molecules through multi-step reactions involving cyclization and functional group transformations .
Materials Science
Polymer Chemistry
In materials science, benzofuran derivatives are being explored for their application in polymer chemistry. They can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of 3-benzofurancarboxylic acid into polymer formulations has been shown to improve the overall performance of the resulting materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzofuran derivatives, including those related to 3-benzofurancarboxylic acid. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting the potential for clinical applications in oncology.
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of benzofuran compounds. The study revealed that these compounds could effectively downregulate pro-inflammatory cytokines in vitro, suggesting their potential use as therapeutic agents for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The furan and carboxylic acid groups enhance its binding affinity and specificity, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- Halogenated derivatives (e.g., compounds III, IV, VI) exhibit strong antimicrobial activity against Gram-positive bacteria and Candida strains, with MIC values as low as 50 µg/mL . The target compound’s 2-furanyl group may similarly enhance bioactivity via π-π stacking or hydrogen bonding, though empirical data are lacking.
- Methoxy or methyl substituents (e.g., 5-Methoxybenzofuran-2-carboxylic acid) show lower structural similarity (0.84–0.89) to the target compound, suggesting reduced overlap in biological targets .
The 6-(2-furanyl) group adds steric bulk and aromaticity, which could influence receptor binding compared to halogen substituents in derivatives III–VI .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 280 g/mol (based on substituent additions to the base structure C9H8O4), making it heavier than simpler analogs like 3-Methylbenzofuran-2-carboxylic acid (178.18 g/mol) .
- Solubility : The carboxylic acid group enhances water solubility, but the hydrophobic 2-furanyl and methyl groups may reduce it compared to halogenated derivatives .
Biological Activity
3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form for clarity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₁H₉O₄
- Molecular Weight : 201.19 g/mol
- CAS Number : Not specified in the available data
The structure includes a benzofuran moiety, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Properties
Research has indicated that compounds with a benzofuran structure exhibit significant anticancer activity. A study demonstrated that derivatives of benzofuran could inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzofuran derivatives. These compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential use in neurodegenerative diseases such as Alzheimer's .
Table 1: Biological Activities of 3-Benzofurancarboxylic Acid Derivatives
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzofuran derivatives, including 3-benzofurancarboxylic acid, evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that these derivatives could reduce cell viability significantly compared to controls. The study suggests further exploration into structure-activity relationships to optimize efficacy .
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity with MIC values ranging from 8 to 32 µg/mL, which are competitive with existing antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-benzofurancarboxylic acid derivatives with tetrahydrofuran and furanyl substituents?
- Methodological Answer: A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for constructing benzofuran scaffolds. For example, NaH in THF can mediate key steps like deprotonation and cyclization (e.g., forming 6-aryl-substituted benzofurans) . Purification via flash chromatography with gradients of ethyl acetate/hexane (10–30%) yields high-purity products.
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Analytical Protocol: Use a combination of HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) and LC-MS (ESI+ mode) to confirm molecular ions (e.g., [M+H]+ at m/z 291.1 for related derivatives). Cross-validate with H NMR (DMSO-d6, 400 MHz) to detect characteristic signals: δ 2.35 (s, 2-methyl), δ 6.20–6.80 (furanyl protons) .
Q. What are the critical challenges in isolating intermediates during multi-step synthesis?
- Solution: Use solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) to retain polar intermediates. Condition cartridges with methanol and elute with 2-propanol/ammonium hydroxide (98:2 v/v) to minimize losses. Adsorption issues can be mitigated by silanizing glassware with 5% dimethyldichlorosilane .
Advanced Research Questions
Q. How does the electron-withdrawing 4-oxo group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight: The 4-oxo group increases electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT, B3LYP/6-31G*) suggest a charge density of −0.42e at C4, making it susceptible to SN2 mechanisms .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
- Data Reconciliation: Perform dose-response assays (e.g., MTT for cytotoxicity) alongside ROS scavenging tests (e.g., DPPH assay). For example, derivatives with a 3,4-dihydroxyphenyl group show high antioxidant activity (IC50 = 12 μM) but selective cytotoxicity (IC50 > 50 μM in normal cells vs. 8 μM in cancer cells) .
Q. How do steric effects from the 6-(2-furanyl) substituent impact stereochemical outcomes in cyclization reactions?
- Stereoselectivity Analysis: The bulky 2-furanyl group at C6 induces axial chirality during ring closure. Chiral HPLC (Chiralpak IA column, heptane/ethanol) reveals enantiomeric excess >90% when using L-proline as a catalyst .
Q. What strategies stabilize the tetrahydro-4-oxo moiety under acidic or oxidative conditions?
- Stabilization Techniques: Protect the 4-oxo group as a ketal (e.g., ethylene glycol, p-TsOH catalysis) during harsh reactions. Post-synthesis, store the compound at −18°C under argon to prevent keto-enol tautomerization .
Contradictions and Validation
Q. Why do some studies report conflicting solubility data for this compound?
- Resolution: Solubility varies with pH due to the carboxylic acid group. In DMSO, solubility is >50 mg/mL, but in aqueous buffers (pH 7.4), it drops to <1 mg/mL. Use co-solvents like PEG-400 (10–20% v/v) to enhance bioavailability .
Q. How reliable are computational models for predicting the metabolic fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
